2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group The compound also includes a pyridine ring attached to a piperidine moiety, which is linked to the benzamide through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base like sodium hydroxide (NaOH).
Amide Formation: The benzamide core is formed by reacting the brominated and methoxylated benzene derivative with an appropriate amine under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Pyridine-Piperidine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction involving the piperidine derivative and a pyridine halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group or further to a carbonyl group.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom or another substituent.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-brominated or hydrogenated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Chemistry: Utilized in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyridine-piperidine moiety, making it less complex and potentially less versatile.
5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the bromine atom and the methoxy group, along with the pyridine-piperidine moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-15-5-6-17(20)16(12-15)19(24)22-13-14-7-10-23(11-8-14)18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGBLFSIDJDYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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